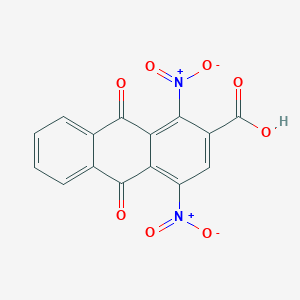
1,4-Dinitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Dinitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid is a complex organic compound belonging to the anthraquinone family This compound is characterized by its unique structure, which includes two nitro groups, two ketone groups, and a carboxylic acid group attached to an anthracene backbone
Métodos De Preparación
The synthesis of 1,4-Dinitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid typically involves multiple steps, starting from readily available anthraquinone derivatives. One common synthetic route includes the nitration of 9,10-anthraquinone followed by oxidation and carboxylation reactions. The reaction conditions often require strong acids, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to maximize yield and minimize waste.
Análisis De Reacciones Químicas
1,4-Dinitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other substituents.
Common reagents used in these reactions include strong acids, bases, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Dinitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism by which 1,4-Dinitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid exerts its effects is primarily through its interaction with biological molecules. The nitro groups can undergo redox reactions, leading to the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can damage cellular components, leading to cell death. The compound’s ability to generate ROS makes it a potential candidate for anticancer therapies, as cancer cells are more susceptible to oxidative damage .
Comparación Con Compuestos Similares
1,4-Dinitro-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid can be compared with other anthraquinone derivatives, such as:
1-Amino-4-hydroxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid:
Rhein: Another anthraquinone derivative with anti-inflammatory and antibacterial properties.
Carminic acid: A natural anthraquinone derivative used as a colorant in food and cosmetics.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propiedades
Número CAS |
65312-89-2 |
|---|---|
Fórmula molecular |
C15H6N2O8 |
Peso molecular |
342.22 g/mol |
Nombre IUPAC |
1,4-dinitro-9,10-dioxoanthracene-2-carboxylic acid |
InChI |
InChI=1S/C15H6N2O8/c18-13-6-3-1-2-4-7(6)14(19)11-10(13)9(16(22)23)5-8(15(20)21)12(11)17(24)25/h1-5H,(H,20,21) |
Clave InChI |
QKFIHRSJPZFZNJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)[N+](=O)[O-])C(=O)O)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)


![Acetic acid;4-[ethenyl-methyl-(4-methylphenyl)silyl]-2-methylbut-3-yn-2-ol](/img/structure/B14499364.png)




![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)


